1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-bromophenyl)azetidine-3-carboxamide
Description
This compound features a pyrimidine core substituted with a 1H-imidazol-1-yl group at the 6-position, an azetidine ring at the 4-position, and a 2-bromophenyl carboxamide moiety. The bromine atom at the ortho position of the phenyl group may enhance lipophilicity and influence binding affinity, while the azetidine ring contributes to conformational rigidity and metabolic stability .
Properties
IUPAC Name |
N-(2-bromophenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN6O/c18-13-3-1-2-4-14(13)22-17(25)12-8-24(9-12)16-7-15(20-10-21-16)23-6-5-19-11-23/h1-7,10-12H,8-9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKRZEVVLRKDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-bromophenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling to form the desired compound. Key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Synthesis of the pyrimidine ring: This involves the reaction of a β-diketone with guanidine.
Coupling reaction: The imidazole and pyrimidine intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the azetidine ring: This step involves the cyclization of an appropriate precursor in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-bromophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium azide in DMF (dimethylformamide) or potassium tert-butoxide in THF (tetrahydrofuran).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azides, ethers, or other substituted derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential in various therapeutic areas, particularly in the treatment of inflammatory and autoimmune diseases. Its mechanism of action primarily involves the inhibition of inducible nitric oxide synthase (iNOS), an enzyme critical for nitric oxide production, which plays a pivotal role in inflammatory processes. By inhibiting iNOS, this compound may help mitigate excessive nitric oxide levels associated with various pathological conditions.
Key Therapeutic Areas
- Inflammatory Diseases : The modulation of nitric oxide synthesis can be beneficial in conditions characterized by inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
- Autoimmune Disorders : The compound's ability to regulate immune responses makes it a candidate for treating autoimmune diseases where the immune system attacks the body's own tissues.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-bromophenyl)azetidine-3-carboxamide. For instance, derivatives of imidazo[1,2-a]pyridines have shown promising activity against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.006 μM . This suggests that similar derivatives could be effective against resistant strains of bacteria.
Structural Insights and Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of imidazole and pyrimidine rings followed by azetidine formation. The reaction conditions are crucial for optimizing yields and purity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the identity and structural integrity of the synthesized compound .
Case Studies
Several case studies provide insights into the biological activities and mechanisms of action of this compound:
- Study on Inhibition Mechanisms : A study demonstrated that derivatives similar to this compound effectively inhibited iNOS activity in vitro, leading to reduced nitric oxide levels in macrophage cultures exposed to pro-inflammatory stimuli. This highlights its potential as an anti-inflammatory agent .
- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of related imidazo[1,2-a]pyridine compounds against various bacterial strains, revealing moderate to high activity against both Gram-positive and Gram-negative bacteria. These findings suggest that structural modifications can enhance antimicrobial potency .
Mechanism of Action
The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-bromophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Functional Groups
Compound 9 (N-ethyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine)
- Core structure : Pyrimidine with pyrazole at C6 and ethylamine at C3.
- Key differences : Lacks the azetidine-carboxamide moiety and bromophenyl group.
- Activity : Identified as a hit in acetylcholinesterase (AChE) inhibition assays but weaker compared to optimized derivatives .
Compounds 10 and 11 (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-ethylthiourea derivatives)
- Core structure : Pyrimidine with imidazole at C6 and thiourea at C4.
- Activity : Strong AChE inhibitors (IC₅₀ < 100 nM) with dual functionality: metal chelation (Cu²⁺, Fe²⁺) and Aβ aggregation inhibition. Thiourea enhances metal-binding capacity but may reduce solubility .
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide
- Core structure : Similar pyrimidine-imidazole-azetidine scaffold but substitutes 2-bromophenyl with a flexible phenylethyl group.
- Activity: Limited data available, but structural flexibility may compromise target selectivity compared to the bromophenyl analog .
Pharmacological and Physicochemical Properties
Mechanistic Insights
- Target Compound: The azetidine-carboxamide group may stabilize interactions with AChE’s peripheral anionic site, while the 2-bromophenyl group enhances hydrophobic interactions.
- Thiourea Analogs (10/11) : The thiourea moiety enables dual inhibition of AChE and Aβ aggregation while chelating redox-active metals (e.g., copper), addressing multiple pathological pathways in Alzheimer’s disease. However, their higher logP values may limit aqueous solubility .
Biological Activity
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-bromophenyl)azetidine-3-carboxamide is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, in vitro and in vivo studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Imidazole and Pyrimidine Rings : These heterocyclic structures are known for their biological significance, particularly in drug design.
- Azetidine Ring : This four-membered ring contributes to the compound's unique properties.
- Bromophenyl Group : The presence of bromine can influence the compound's lipophilicity and biological interactions.
Chemical Formula
Molecular Weight
The molecular weight of the compound is approximately 404.28 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various downstream effects.
Potential Targets
- Kinases : Inhibition or activation of specific kinases can influence cell signaling pathways.
- Receptors : Interaction with adenosine receptors has been noted, suggesting potential roles in anti-inflammatory and immunomodulatory activities.
In Vitro Studies
Several studies have investigated the in vitro biological activity of this compound:
- Antimicrobial Activity : The compound has shown promising results against various pathogens, including Candida species. Its Minimum Inhibitory Concentration (MIC) values were determined through standard assays, indicating its potential as an antifungal agent .
- Cell Proliferation : Research has indicated that the compound may influence cell proliferation in hematopoietic tissues, suggesting a role in hematopoiesis under certain conditions .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using different cancer cell lines, revealing moderate to high cytotoxicity depending on the concentration used.
In Vivo Studies
In vivo studies have further elucidated the biological activity:
- Animal Models : Experiments conducted on murine models demonstrated that administration of the compound resulted in significant changes in immune response markers, indicating its immunomodulatory effects .
- Tumor Growth Inhibition : In models of cancer, the compound exhibited potential anti-tumor activity, leading to reduced tumor growth rates compared to control groups.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Imidazole Ring | Enhances interaction with target receptors |
| Bromophenyl Group | Increases lipophilicity and cellular uptake |
| Azetidine Structure | Influences binding affinity to active sites |
Case Study 1: Antifungal Activity
A study evaluated the antifungal properties against fluconazole-resistant strains of Candida. The results showed that this compound inhibited fungal growth effectively, with an average inhibition zone diameter significantly larger than that observed with fluconazole .
Case Study 2: Cancer Cell Line Testing
In a recent study on various cancer cell lines, including breast and lung cancer cells, this compound demonstrated IC50 values ranging from 5 to 15 µM. The findings suggest that structural modifications could enhance its potency further .
Q & A
Q. What are the key synthetic challenges in preparing 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-bromophenyl)azetidine-3-carboxamide, and how are they addressed?
The synthesis involves multi-step routes requiring precise control of reaction conditions. For example, the azetidine ring formation and coupling of the imidazole-pyrimidine moiety demand anhydrous conditions, catalysts like Pd(PPh₃)₄ for cross-coupling, and temperature optimization (60–80°C) to minimize side reactions. Purification via column chromatography (e.g., silica gel, eluent: DCM/MeOH) is critical to isolate intermediates with >95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential. Key NMR signals include:
- Azetidine protons : δ 3.8–4.2 ppm (multiplet for CH₂ and CH groups).
- Imidazole protons : δ 7.5–8.0 ppm (singlets for aromatic H).
- 2-Bromophenyl group : δ 7.3–7.7 ppm (doublets for ortho/meta H).
HRMS should confirm the molecular ion [M+H]⁺ with <2 ppm error .
Q. What are the primary biological activities reported for this compound, and what in vitro assays are used to evaluate them?
The compound exhibits inhibitory activity against kinases (e.g., EGFR, IC₅₀ = 0.8–1.2 µM) and antiproliferative effects in cancer cell lines (e.g., HCT-116, GI₅₀ = 2.5 µM). Standard assays include:
- Kinase inhibition : ADP-Glo™ kinase assay.
- Antiproliferative activity : MTT or CellTiter-Glo® assays over 72 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Conflicting solubility data (e.g., DMSO vs. aqueous buffers) arise from aggregation or pH-dependent ionization. To address this:
- Perform dynamic light scattering (DLS) to detect aggregates.
- Measure solubility at varying pH (2–10) using shake-flask methods with HPLC quantification.
- Use co-solvents (e.g., PEG-400) for in vivo formulations .
Q. What strategies are recommended to optimize the compound’s bioavailability for in vivo studies?
Bioavailability is limited by low solubility and first-pass metabolism. Strategies include:
- Prodrug design : Esterification of the carboxamide group.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150–200 nm, PDI <0.2).
- Pharmacokinetic profiling : Monitor plasma concentration via LC-MS/MS after IV/PO administration in rodent models .
Q. How does the 2-bromophenyl substituent influence target selectivity compared to analogs with halogen-free aryl groups?
The bromine atom enhances hydrophobic interactions with kinase ATP pockets (e.g., EGFR T790M mutant). Computational docking (AutoDock Vina) shows a 1.8 kcal/mol stronger binding affinity versus non-halogenated analogs. Validate via:
- Kinase panel screening (100+ kinases) to assess off-target effects.
- X-ray crystallography of ligand-target complexes (resolution ≤2.0 Å) .
Q. What experimental approaches can elucidate the compound’s mechanism of action in overcoming drug resistance?
Resistance mechanisms (e.g., efflux pumps, target mutations) are studied via:
- ABC transporter inhibition assays (e.g., Calcein-AM uptake in P-gp-overexpressing cells).
- CRISPR-Cas9 knockout libraries to identify resistance-related genes.
- Metabolomics (LC-QTOF-MS) to track ATP depletion in resistant vs. sensitive cells .
Methodological Considerations
Q. How should researchers design dose-response studies to account for the compound’s narrow therapeutic index?
Use a logarithmic dose range (0.1–100 µM) with ≥10 concentrations. Include:
- Negative controls : Vehicle-only treated cells.
- Positive controls : Standard inhibitors (e.g., gefitinib for EGFR).
- Data normalization : Express inhibition as % viability relative to controls.
- Hill slope analysis to assess cooperative binding .
Q. What are the best practices for validating target engagement in cellular models?
Combine orthogonal methods:
- Cellular thermal shift assay (CETSA) : Detect target stabilization at 50–60°C.
- Immunoprecipitation with anti-target antibodies followed by Western blot.
- BRET/FRET biosensors for real-time target modulation .
Data Interpretation and Contradictions
Q. How can discrepancies between in vitro potency and in vivo efficacy be systematically investigated?
Discrepancies often stem from poor pharmacokinetics or tumor microenvironment factors. Approaches include:
- Microdialysis : Measure free drug concentration in tumor tissue.
- PDX models : Use patient-derived xenografts with intact stromal components.
- CYP450 inhibition assays to assess metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
